molecular formula C13H21NO B13313253 1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

Cat. No.: B13313253
M. Wt: 207.31 g/mol
InChI Key: FUJMDLMVIDFBHT-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group and an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrol ring, followed by the introduction of the cyclopropyl group through a series of reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A structurally similar compound with a pyrrole ring instead of the octahydrocyclopenta[c]pyrrol moiety.

    2-Acetyl-1-methylpyrrole: Another related compound with a simpler structure and different chemical properties.

Uniqueness

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and an octahydrocyclopenta[c]pyrrol moiety makes it a valuable compound for various scientific and industrial applications.

Biological Activity

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one, with the CAS number 1595920-32-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C13H21NO
  • Molecular Weight : 207.31 g/mol
  • Structure : The compound features a unique bicyclic structure that may contribute to its biological activity.

Synthesis

The synthesis of octahydrocyclopenta[c]pyrrole derivatives, including the target compound, has been documented in various studies. A common method involves the reduction of cyclopentylimide compounds using boron reducing agents in the presence of Lewis acids, yielding octahydro derivatives efficiently .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic processes. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as a modulator of neurotransmitter systems.

Pharmacological Studies

Recent studies have explored the pharmacological effects of octahydrocyclopenta[c]pyrrole derivatives. For instance, compounds with similar structures have shown promise as inhibitors of specific protein kinases, which are crucial in cancer progression . The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Cancer Research : A study investigated the efficacy of octahydro derivatives in inhibiting tumor growth in xenograft models. Results indicated significant reductions in tumor size compared to controls, suggesting a potent anti-cancer activity .
  • Neuropharmacology : Another research effort focused on the compound's effects on neurotransmitter release. It was found to modulate dopamine levels in animal models, indicating potential applications in treating neurodegenerative diseases .
  • Antiviral Activity : There are indications that related compounds exhibit antiviral properties against Hepatitis C virus (HCV), providing a basis for further exploration into the antiviral potential of this compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameBiological ActivityReference
1-(Cyclobutylmethyl)-2-pyrrolidinoneAntidepressant effects
Octahydrocyclopenta[c]pyrroleProtein kinase inhibition
5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-oneCancer growth inhibition

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1-(1-methylcyclopropyl)ethanone

InChI

InChI=1S/C13H21NO/c1-13(5-6-13)12(15)7-11-10-4-2-3-9(10)8-14-11/h9-11,14H,2-8H2,1H3

InChI Key

FUJMDLMVIDFBHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)CC2C3CCCC3CN2

Origin of Product

United States

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